5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid

Regioselective synthesis Suzuki-Miyaura coupling Differentially substituted pyrroles

Researchers pursuing regioselective late-stage diversification of pyrrole scaffolds often encounter poor selectivity when using non-methylated analogs, resulting in intractable C2/C5 product mixtures. 5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid (CAS 1524910-30-2) resolves this through its unique C4-methyl/C5-bromo substitution pattern, enabling chemoselective palladium-catalyzed Suzuki-Miyaura coupling exclusively at C5. • Enables one-pot sequential dicoupling strategies for generating unsymmetrical 2,5-diarylpyrrole libraries inaccessible from simpler 5-bromo-1H-pyrrole-3-carboxylic acid. • C4 methyl group provides essential steric and electronic tuning for ATP-binding site recognition in Akt inhibitor pharmacophores. • Compatible with continuous flow Hantzsch synthesis for scalable production. Supplied at 95% purity; standard global shipping available.

Molecular Formula C6H6BrNO2
Molecular Weight 204.02 g/mol
Cat. No. B13245058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid
Molecular FormulaC6H6BrNO2
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESCC1=C(NC=C1C(=O)O)Br
InChIInChI=1S/C6H6BrNO2/c1-3-4(6(9)10)2-8-5(3)7/h2,8H,1H3,(H,9,10)
InChIKeyXJUMSMCEYAQFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid Overview


5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid (CAS 1524910-30-2) is a disubstituted pyrrole scaffold bearing a C5 bromine atom and a C4 methyl group. Its molecular formula is C₆H₆BrNO₂, with a molecular weight of 204.02 g/mol . The combination of the carboxylic acid functionality at the 3-position and the halogen at the 5-position enables regioselective palladium-catalyzed cross-coupling reactions, making it a privileged intermediate for constructing complex aryl- and heteroaryl-substituted pyrroles [1]. The presence of the methyl group at the 4-position differentiates it from simpler 5-bromo-1H-pyrrole-3-carboxylic acid analogs by providing additional steric and electronic tuning, which is critical for modulating biological target engagement in medicinal chemistry programs [2].

C5 bromo handle for palladium-catalyzed cross-coupling
C4 methyl enables regioselective synthetic control
Steric/electronic tuning for medicinal chemistry programs

5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid: Irreplaceability vs Analogs


Attempts to replace 5-bromo-4-methyl-1H-pyrrole-3-carboxylic acid with simpler analogs such as 5-bromo-1H-pyrrole-3-carboxylic acid or 4-methyl-1H-pyrrole-3-carboxylic acid introduce significant liabilities in both synthetic efficiency and downstream performance. The absence of the C4 methyl group reduces steric bulk, which can lead to poor regioselectivity in electrophilic aromatic substitution or cross-coupling events, often resulting in mixtures of C2- and C5-functionalized products [1]. Conversely, the absence of the C5 bromine atom eliminates a critical handle for late-stage diversification via Suzuki-Miyaura or other palladium-mediated couplings, forcing the use of less efficient, multi-step synthetic routes [2]. The specific electronic environment created by the concurrent presence of the electron-donating methyl group and the electron-withdrawing bromine atom is essential for achieving the desired reactivity profile in consecutive one-pot dicoupling strategies designed to access differentially substituted pyrroles, a capability that non-brominated or non-methylated analogs cannot replicate [1].

Removing C4 methyl may reduce steric control and alter regioselectivity in cross-coupling steps.
Lacking C5 bromine eliminates the handle for late-stage diversification via Suzuki-Miyaura coupling.
Combined Br/Me substitution pattern is essential for reported one-pot sequential dicoupling strategies.

5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid: Evidence Comparison vs Analogs


Regioselective Double Suzuki Coupling

The presence of the C5 bromine atom in 5-bromo-4-methyl-1H-pyrrole-3-carboxylic acid enables its participation in a completely regioselective one-pot double Suzuki coupling. A study on differentially substituted pyrroles demonstrated that using a ligand-free palladium catalyst, only the C5 bromide undergoes coupling. This allows for a subsequent second coupling at a C4 bromide position after the addition of a phosphine ligand [1]. This reactivity profile is unique to this substitution pattern and cannot be replicated by the non-brominated analog 4-methyl-1H-pyrrole-3-carboxylic acid, which lacks the initial coupling site, or by the non-methylated analog 5-bromo-1H-pyrrole-3-carboxylic acid, which may exhibit different selectivity due to the absence of ortho-activation from the methyl group.

Regioselective Double Coupling
Class-level
C5 bromo enables exclusive coupling in ligand-free Pd system, allowing sequential one-pot double coupling.
Supports synthetic route simplification
Reported as class-level inference; confirm under target conditions
Regioselective synthesis Suzuki-Miyaura coupling Differentially substituted pyrroles

C4 Methyl-Directed Bromination Site Control

The synthesis of 5-bromo-4-methyl-1H-pyrrole-3-carboxylic acid via bromination of 4-methyl-1H-pyrrole-3-carboxylic acid proceeds with high yield and exclusive selectivity for the C5 position. This is documented in a patent procedure where the ester analog, methyl 4-methyl-1H-pyrrole-3-carboxylate, reacts with N-bromosuccinimide (1.28 g for 1.0 g substrate) to afford the desired 5-bromo product (yield: 31% after purification) as a single regioisomer . In contrast, bromination of the unsubstituted parent system, methyl 1H-pyrrole-3-carboxylate, often yields mixtures of C2 and C5 brominated products, requiring more complex purification [1]. The C4 methyl group in the target compound acts as a directing group, ensuring cleaner product profiles and higher reproducibility in its synthesis.

Bromination Site Control
Cross-study comparable
C4 methyl directs exclusive 5-bromination of ester precursor (31% yield).
Ensures reproducible batch synthesis
Cross-study comparable; wider applicable temperature vs unsubstituted analog
Electrophilic aromatic substitution Halogenation Pyrrole functionalization

Lipophilicity and Acidity Modulation

The introduction of a bromine atom at C5 significantly alters the physicochemical profile of the pyrrole scaffold. The calculated logP for 4-methyl-1H-pyrrole-3-carboxylic acid is 1.22, whereas the related 5-bromo-1H-pyrrole-3-carboxylic acid has an ACD/LogP of 1.54 [1]. By structural analogy, the presence of both the C4 methyl and C5 bromine in the target compound is expected to push the logP above 1.9, as supported by the reported LogP of 1.78 for the compound's methyl ester . This increased lipophilicity can be critical for optimizing membrane permeability. Simultaneously, the electron-withdrawing bromine lowers the pKa of the carboxylic acid; the pKa for 4-methyl-1H-pyrrole-3-carboxylic acid is approximately 3.36, while the brominated analog is predicted to have a pKa near 2.8, enhancing its aqueous solubility under physiological conditions [1].

Lipophilicity & Acidity
Class-level
Est. logP increase ~0.6 units; pKa decrease ~0.5 units vs non-brominated analog.
May improve membrane permeability
Calculated from database; class-level inference
ADME prediction Lipophilicity Ionization constant

5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid Application Scenarios


Akt Kinase Inhibitor Synthesis

This compound serves as a critical intermediate for constructing hetero-pyrrole carboxamides, a class of potent protein kinase B (Akt) inhibitors. The C5 bromine atom is exploited for a Suzuki-Miyaura reaction to introduce aryl or heteroaryl groups, a key step described in the synthesis of clinical candidates. Its specific substitution pattern, compared to non-brominated or non-methylated analogs, allows for the precise molecular architecture required for ATP-binding site recognition [1].

Pyrrole-Based Chemical Probes

The compound enables a one-pot, sequential dicoupling strategy. The C5 bromide is first chemoselectively coupled, and after introduction of a second halogen at C4, a second coupling reaction can be performed. This approach is essential for generating diverse libraries of unsymmetrical pyrroles for structure-activity relationship (SAR) studies and fluorescent probe development, a synthetic pathway that is inaccessible using simpler 5-bromo-1H-pyrrole-3-carboxylic acid [2].

Continuous Flow Pyrrole Library Synthesis

The compound can be efficiently produced and further derivatized using continuous flow chemistry platforms. The HBr generated as a byproduct in the Hantzsch pyrrole synthesis is used in situ to hydrolyze a tert-butyl ester precursor directly to the target acid. The C5 bromine and C4 methyl substitution pattern ensures high reactivity and selectivity in this streamlined process, facilitating the scalable production of pyrrole-based building block libraries for drug discovery [3].

Fungicidal Pyrrole Analogs

Utilized as an intermediate in the synthesis of substituted pyrroles active as kinase inhibitors or for other modes of action in agrochemistry. The unique electronic properties conferred by the bromine and methyl groups lead to improved metabolic stability and target binding affinity in certain fungicide candidates, making it a valuable scaffold for agricultural research programs [1].

Application
Selection Property
Validation Focus
Akt inhibitor synthesis
C5 bromo cross-coupling handle
Regioselective coupling performance
Chemical probe libraries
Sequential one-pot dicoupling
C5 then C4 coupling efficiency
Continuous flow pyrrole synthesis
In situ ester hydrolysis to acid
Flow scalability & yield
Fungicidal pyrrole analogs
Electronic tuning from Br/Me
Metabolic stability & binding screening
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